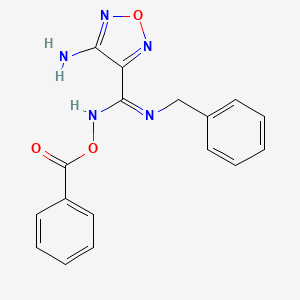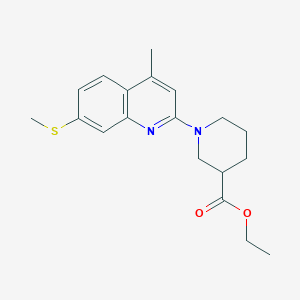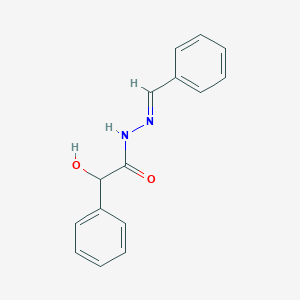![molecular formula C23H20BrN3O3 B3869425 [3-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B3869425.png)
[3-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate
描述
[3-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzoate group and a hydrazinylidene moiety. The presence of these functional groups makes it a valuable candidate for studying various chemical reactions and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-bromobenzoic acid with 3-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
[3-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The bromine atom in the bromobenzoate group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often carried out under inert atmospheres to prevent unwanted side reactions. Substitution reactions usually require polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, [3-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. Its hydrazinylidene moiety is known to interact with specific enzymes, making it a valuable tool for investigating enzyme kinetics and inhibition.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets suggests that it may have pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of [3-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate involves its interaction with specific molecular targets. The hydrazinylidene moiety can form covalent bonds with active sites of enzymes, leading to enzyme inhibition. Additionally, the bromobenzoate group may interact with cellular receptors, modulating signal transduction pathways. These interactions result in the compound’s biological effects, such as enzyme inhibition or receptor modulation.
相似化合物的比较
Similar Compounds
- [3-[(Z)-[[2-(4-chloroanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate
- [3-[(Z)-[[2-(4-fluoroanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate
- [3-[(Z)-[[2-(4-methoxyanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate
Uniqueness
The uniqueness of [3-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate lies in its specific functional groups and their arrangement. The presence of the methylanilino group provides distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacological activities and chemical reactivity, making it a valuable subject for further research.
属性
IUPAC Name |
[3-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrN3O3/c1-16-8-10-20(11-9-16)25-15-22(28)27-26-14-17-4-2-7-21(12-17)30-23(29)18-5-3-6-19(24)13-18/h2-14,25H,15H2,1H3,(H,27,28)/b26-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVLOFXAYMTREL-WGARJPEWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B3869349.png)
![2-(3-chlorophenoxy)-N'-[(Z)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B3869356.png)
![1-hydroxy-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-naphthohydrazide](/img/structure/B3869364.png)

![[(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-(2-chlorophenyl)carbamate](/img/structure/B3869384.png)
![2,7-dimethyl-N'-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3869386.png)
![N'-[(E)-thiophen-2-ylmethylidene]pyridine-2-carbohydrazide](/img/structure/B3869391.png)
![N-(2-chlorobenzyl)-3-{1-[3-(methylthio)propanoyl]-3-piperidinyl}propanamide](/img/structure/B3869393.png)


![1-[2-(4-morpholinyl)ethyl]-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B3869419.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide](/img/structure/B3869435.png)
![N-[3-(4-ethylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B3869439.png)
